"synthesis of Salicylidene o-chloroaniline from salicylaldehyde and o-chloroaniline"
"synthesis of Salicylidene o-chloroaniline from salicylaldehyde and o-chloroaniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Salicylidene o-chloroaniline
Salicylidene o-chloroaniline, a Schiff base formally known as 2-{[(2-chlorophenyl)imino]methyl}phenol, represents a class of compounds with significant interest in medicinal chemistry and materials science. Schiff bases derived from salicylaldehyde are renowned for their capacity to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] The presence of the ortho-chloro substituent on the aniline ring introduces specific steric and electronic properties that can modulate the biological efficacy and coordination chemistry of the molecule. This guide provides a comprehensive, in-depth technical overview of the synthesis, characterization, and critical considerations for Salicylidene o-chloroaniline, tailored for professionals in research and drug development.
Underlying Scientific Principles: The Chemistry of Schiff Base Formation
The synthesis of Salicylidene o-chloroaniline is a classic example of a condensation reaction, specifically the formation of an imine, or Schiff base. The reaction proceeds between the carbonyl group of salicylaldehyde and the primary amine group of o-chloroaniline.
Reaction Mechanism
The formation of the Schiff base is a reversible, typically acid-catalyzed reaction that occurs in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the o-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (C=N) double bond of the final Schiff base product. The hydroxyl group of the salicylaldehyde moiety plays a crucial role in stabilizing the molecule through the formation of an intramolecular hydrogen bond with the imine nitrogen.[4][5][6]
The overall reaction is an equilibrium process. To drive the reaction towards the product, it is often necessary to remove the water that is formed, for instance, by azeotropic distillation.
Experimental Protocol: Synthesis of Salicylidene o-chloroaniline
This section details a robust and reproducible method for the synthesis of Salicylidene o-chloroaniline.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (10 mmol) | >99% |
| o-Chloroaniline | C₆H₆ClN | 127.57 | 1.28 g (10 mmol) | >98% |
| Ethanol | C₂H₅OH | 46.07 | 40 mL | Absolute |
| Chloroform | CHCl₃ | 119.38 | As needed for recrystallization | ACS Grade |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.28 g (10 mmol) of o-chloroaniline in 20 mL of absolute ethanol.
-
Reaction Initiation: Slowly add the o-chloroaniline solution to the stirring salicylaldehyde solution at room temperature.
-
Reflux: Heat the resulting mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. A pale yellow precipitate should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Isolation: Collect the crude product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude Salicylidene o-chloroaniline is purified by recrystallization. Dissolve the solid in a minimal amount of hot chloroform-ethanol solution. Allow the solution to cool slowly to room temperature, which should yield yellow, needle-like crystals.[4][5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (82-83 °C) to remove any residual solvent.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Salicylidene o-chloroaniline.
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized Salicylidene o-chloroaniline.
Physical Properties
-
Appearance: Pale yellow, needle-like crystals
-
Melting Point: 82-83 °C[7]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides key information about the functional groups present.[4][5]
-
A broad absorption band around 3437 cm⁻¹ is attributed to the O-H stretching of the phenolic hydroxyl group, which is involved in intramolecular hydrogen bonding.[4][5]
-
The characteristic C=N (imine) stretching vibration is observed around 1614 cm⁻¹.[4][5]
-
The absence of the C=O stretching band from salicylaldehyde (typically around 1660-1700 cm⁻¹) and the N-H stretching bands from o-chloroaniline (typically around 3300-3500 cm⁻¹) confirms the formation of the Schiff base.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule.[4][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
A singlet at approximately δ 13.17 ppm corresponds to the phenolic O-H proton, significantly downfield due to strong intramolecular hydrogen bonding.[4][5]
-
A singlet around δ 8.63 ppm is characteristic of the azomethine proton (-CH=N-).[4][5]
-
A multiplet in the range of δ 6.93-7.50 ppm is assigned to the aromatic protons of both benzene rings.[4][5]
-
-
¹³C NMR (400 MHz, DMSO-d₆):
-
-
UV-Visible Spectroscopy: The electronic spectrum typically shows absorption bands around 275 nm and 340 nm, which are attributed to π–π* and n–π* transitions within the molecule, respectively.[4][5]
Chemical Reaction Diagram
Caption: Synthesis of Salicylidene o-chloroaniline.
Field-Proven Insights and Troubleshooting
-
Causality in Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point, which allows for a moderate reaction temperature under reflux. The 1:1 molar ratio of reactants is crucial for maximizing the yield of the desired product and minimizing side reactions.
-
Self-Validating Protocols: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The distinct melting point of the purified product serves as a reliable indicator of its purity. Spectroscopic data should be compared with literature values to confirm the structure.[4][5][7]
-
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the reflux time was sufficient and that the starting materials were of high purity. The removal of water, for instance by using a Dean-Stark apparatus, can also improve the yield.
-
Oily Product: If an oil is obtained instead of a solid, it may be due to impurities or incomplete reaction. Further purification by column chromatography or trituration with a non-polar solvent like hexane may be necessary to induce crystallization.
-
Difficulty in Recrystallization: If the product does not readily crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. Alternatively, a different solvent system can be explored.
-
Applications in Drug Development
Salicylidene anilines and their metal complexes are of considerable interest in drug development due to their diverse biological activities. While specific studies on Salicylidene o-chloroaniline are emerging, the broader class of compounds has shown promise as:
-
Antimicrobial Agents: The imine group is often associated with antimicrobial activity, and these compounds have been shown to be effective against various bacterial and fungal strains.[1][2][3] Metal complexes of these ligands often exhibit enhanced antimicrobial properties compared to the free ligand.[1][2]
-
Anticancer Agents: Certain salicylidene aniline derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often related to their ability to chelate metal ions that are essential for tumor growth or to induce oxidative stress.
-
Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for enzyme inhibition, a key strategy in the development of new therapeutic agents.
The ortho-chloro substituent in Salicylidene o-chloroaniline can influence its lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and biological activity. Further research into the specific biological evaluation of this compound and its derivatives is a promising avenue for the discovery of new drug candidates.
References
-
Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o398–o399. [Link]
-
Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Turkish Journal of Biology, 30(3), 123-126. [Link]
-
Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. CORE.[Link]
-
Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. ResearchGate.[Link]
-
Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals.[Link]
-
(2018). SYNTHESIS, CHARACTERIZATION AND CO(II) AND NI(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 4 CHLOROANILINE AND SALICYLALDEHYDE. Semantic Scholar.[Link]
-
Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate.[Link]
-
Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Zenodo.[Link]
-
Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Semantic Scholar.[Link]
-
NIST. Salicylidene o-chloroaniline. NIST WebBook.[Link]
-
Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Semantic Scholar.[Link]
-
Balakrishnan, N., Staddon, C. R., Smith, E. F., & Beton, P. (2018). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. ResearchGate.[Link]
-
Anumata, S. E., Ezenweke, L. O., & Orjiaka, E. N. (2024). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. ResearchGate.[Link]
-
Iorungwa, M. S., Iornumbe, E. N., & Terhemen, M. I. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate.[Link]
-
(2015). (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol. PMC.[Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). HMDB.[Link]
-
Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2017). 1 H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate.[Link]
-
Iorungwa, M. S., Iornumbe, E. N., & Terhemen, M. I. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate.[Link]
-
Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2017). The FTIR spectrum for N-salicylidene-4-chloroaniline. ResearchGate.[Link]
-
Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 309-320. [Link]
-
(2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate.[Link]
-
NIST. Salicylidene o-chloroaniline. NIST WebBook.[Link]
-
(Patent). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka.[Link]-chlorophenyl-methyl-acetate)
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
